Absolute Stereochemistry Defines Target Compatibility: (S)-Enantiomer (60456-21-5) Versus (R)-Enantiomer (52373-72-5) in Chiral Pool Synthesis
The (S)-enantiomer (CAS 60456-21-5) is derived from L-glyceric acid and provides L-configured products, whereas the (R)-enantiomer (CAS 52373-72-5) derives from D-glyceric acid and yields D-configured products . In the synthesis of (S)-4,5-dihydroxy-2,3-pentanedione (DPD), the natural precursor to bacterial autoinducer-2, use of the (S)-glycerate ester is mandatory: the stereochemistry of the starting material directly transfers to the target, and the (R)-enantiomer would produce the unnatural antipode lacking biological activity [1].
| Evidence Dimension | Stereochemical outcome of chiral pool synthesis |
|---|---|
| Target Compound Data | Yields L-configured products; synthesizes (S)-DPD with retained stereochemistry |
| Comparator Or Baseline | (R)-enantiomer (CAS 52373-72-5) yields D-configured products; synthesizes (R)-DPD (unnatural enantiomer) |
| Quantified Difference | Stereochemical series (L-series vs. D-series); divergent biological activity |
| Conditions | Chiral pool derivation: (S)-enantiomer from L-glyceric acid; (R)-enantiomer from D-glyceric acid or D-mannitol |
Why This Matters
Selection of the correct enantiomer is absolute: the (S)-enantiomer is required for synthesizing L-series chiral targets (including natural products and drug candidates with (S)-stereochemistry), while the (R)-enantiomer is incompatible.
- [1] Semmelhack, M. F.; et al. Chemical synthesis of (S)-4,5-dihydroxy-2,3-pentanedione, a bacterial signal molecule precursor, and validation of its activity in Salmonella typhimurium. Journal of Biological Chemistry, 2005, 280(20), 19563-19568. View Source
